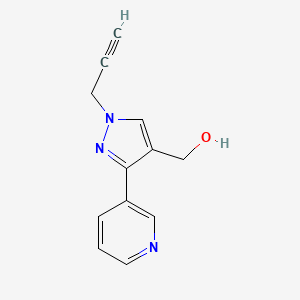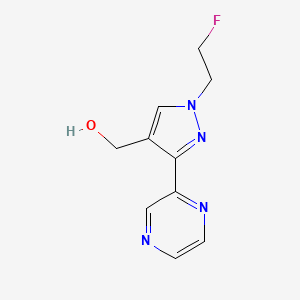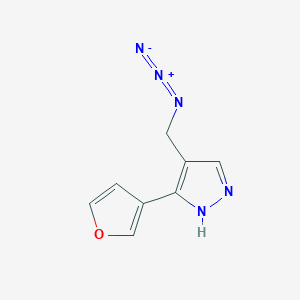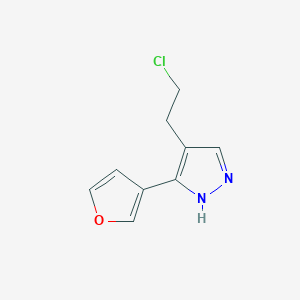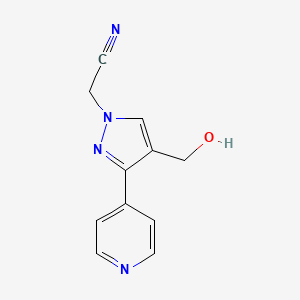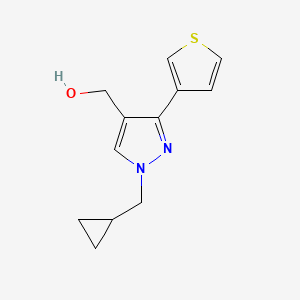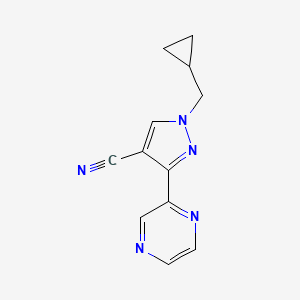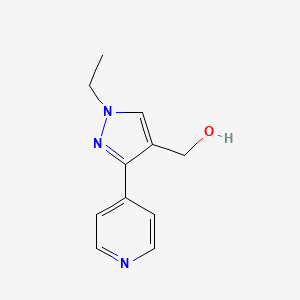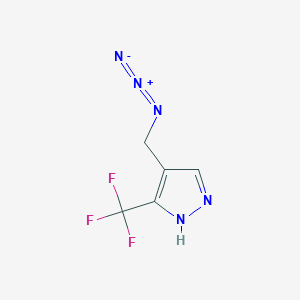
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1401727-16-9 . It has a molecular weight of 158.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 158.13 .Wissenschaftliche Forschungsanwendungen
FEPCA has a variety of scientific research applications. It has been used in the synthesis of drugs and other pharmaceuticals, as well as in biochemical studies. FEPCA has also been used in the study of enzyme-catalyzed reactions and the development of new drugs. In addition, FEPCA has been used in the study of protein-protein interactions and the design of new drugs.
Wirkmechanismus
The mechanism of action of FEPCA is not fully understood. However, it is believed to interact with enzymes and other proteins in the body. It has been suggested that FEPCA binds to enzymes and other proteins, which leads to changes in their activity. This may lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
FEPCA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which may lead to changes in the biochemical and physiological processes in the body. In addition, FEPCA has been found to interact with certain proteins, which may lead to changes in the activity of these proteins.
Vorteile Und Einschränkungen Für Laborexperimente
FEPCA has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, FEPCA is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. On the other hand, FEPCA is a small molecule, which means that it may not be suitable for use in larger-scale laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for FEPCA research. One potential direction is the study of its mechanism of action. This could involve further study of its interactions with enzymes and proteins, as well as its effects on biochemical and physiological processes. Another potential direction is the development of new drugs based on FEPCA. This could involve the study of its interactions with enzymes and proteins, as well as its effects on biochemical and physiological processes. Finally, FEPCA could be used as a tool in the study of protein-protein interactions and the design of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIFTULIXNWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



